Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate
Description
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with an amino group at position 4 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibition and targeted drug design.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h5-6H,2-4,10H2,1H3 |
InChI Key |
RNLQAPWBLYSJOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCCC(C2=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyanopyridine with hydrazine hydrate, followed by esterification with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazolo-fused heterocycles, focusing on substituents, molecular properties, and functional implications.
Structural Analogs with Modified Substituents
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride Molecular Formula: C₉H₁₄ClN₃O₂ Molecular Weight: 231.68 CAS: EN300-28336503 Key Differences: Amino group at position 5 instead of 4; hydrochloride salt enhances aqueous solubility but may reduce bioavailability due to ionic character .
Methyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate Key Differences: Oxo group replaces the amino group at position 4.
4-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride Molecular Formula: C₈H₁₂ClN₃O₂ Molecular Weight: 217.66 CAS: EN300-701190 Key Differences: Carboxylic acid replaces the methyl ester, improving water solubility but reducing lipophilicity and membrane permeability .
Core-Modified Derivatives
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Molecular Formula : C₁₅H₁₄F₃N₃O₃
- Molecular Weight : 341.29
- CAS : 312935-05-0
- Key Differences : Pyrimidine core (vs. pyridine) with trifluoromethyl and methoxyphenyl groups. These substitutions enhance metabolic stability and hydrophobic interactions, making it suitable for enzyme inhibition .
(1S)-1-[5-(Furan-3-carbonyl)-4H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl]ethanol Key Differences: Pyrazine core (vs. pyridine) with a furan substituent.
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate Molecular Formula: C₈H₁₁N₃O₂ Molecular Weight: 181.19 CAS: 2091696-96-5 Key Differences: Pyrimidine core lacks the amino group, reducing hydrogen-bonding capacity and altering planarity, which could impact binding affinity .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | CAS Number | Purity |
|---|---|---|---|---|---|---|
| Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate (Target) | C₉H₁₂N₄O₂* | ~208.22* | Pyridine | 4-NH₂, 2-COOCH₃ | - | - |
| Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride | C₉H₁₄ClN₃O₂ | 231.68 | Pyridine | 5-NH₂, 2-COOCH₃, HCl | EN300-28336503 | - |
| 4-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride | C₈H₁₂ClN₃O₂ | 217.66 | Pyridine | 4-NH₂, 2-COOH, HCl | EN300-701190 | 95% |
| 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C₁₅H₁₄F₃N₃O₃ | 341.29 | Pyrimidine | 4-OCH₃Ph, 7-CF₃, 2-COOH | 312935-05-0 | 95% |
*Calculated based on structural analogs.
Table 2: Functional Implications of Substituents
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 4-amino-pyrazolo[1,5-a]pyridine carboxylates?
Synthesis optimization requires precise control of reaction parameters. For example, refluxing in pyridine with subsequent neutralization using HCl yields crystalline products (e.g., 62–70% yields for analogous compounds) . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent choice (e.g., ethanol or dioxane) can enhance purity and yield. Catalysts like palladium in carbonylation reactions may also improve efficiency for derivatives .
Q. How can structural inconsistencies in NMR data be resolved for pyrazolo[1,5-a]pyridine derivatives?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism or solvent effects. For instance, the protonation state of the amino group in Methyl 4-amino derivatives can alter chemical shifts. Cross-validation with 13C NMR and mass spectrometry (MS) is critical, as demonstrated for structurally similar compounds .
Q. What purification techniques are recommended for achieving >95% purity in methyl pyrazolo-carboxylates?
Recrystallization from ethanol or dioxane is effective, as seen in the isolation of hydrochloride salts (95% purity) . For non-ionic forms, column chromatography with gradients of ethyl acetate/hexane can separate byproducts. Purity should be confirmed via HPLC or elemental analysis .
Advanced Research Questions
Q. How do catalytic methods enhance the functionalization of pyrazolo[1,5-a]pyridine cores?
Palladium-catalyzed carbonylation at elevated pressures enables the introduction of ester or nitrile groups at specific positions, as shown in the synthesis of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylates . Transition-metal catalysts also facilitate cross-coupling reactions for aryl or heteroaryl substitutions, expanding structural diversity.
Q. What strategies mitigate low yields in multi-step syntheses of amino-substituted pyrazolo derivatives?
Yield drops often occur during azo-coupling or cyclization steps. Pre-activation of intermediates (e.g., using piperidine derivatives) and strict temperature control (e.g., maintaining 80–100°C during reflux) improve efficiency. For example, optimizing molar ratios of 3-piperidinyl acrylonitrile increased yields to 67% in analogous syntheses .
Q. How can computational modeling predict the reactivity of Methyl 4-amino-pyrazolo[1,5-a]pyridine-2-carboxylate in nucleophilic substitutions?
Density Functional Theory (DFT) calculations assess electron density at the carboxylate and amino groups, identifying susceptible sites for reactions. For instance, the methyl ester’s electrophilicity facilitates hydrolysis to the carboxylic acid under basic conditions, as seen in related compounds .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar pyrazolo[1,5-a]pyridine derivatives?
Polymorphism or residual solvents can cause discrepancies. For example, a hydrochloride salt (CAS: EN300-701190) melts sharply at 221–223°C, while neutral forms may show broader ranges due to hydration . Consistent drying protocols and differential scanning calorimetry (DSC) are recommended for accurate comparisons.
Q. How should researchers address conflicting bioactivity data in pyrazolo-carboxylate derivatives?
Variations in assay conditions (e.g., cell lines, concentrations) often explain contradictions. Standardizing protocols, such as using identical molar concentrations and control compounds (e.g., Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate ), ensures reproducibility. Meta-analyses of structure-activity relationships (SAR) can clarify trends.
Methodological Guidance
Q. What analytical workflows validate the structure of Methyl 4-amino-pyrazolo[1,5-a]pyridine-2-carboxylate?
- Step 1: Confirm molecular weight via high-resolution MS (HRMS).
- Step 2: Assign protons and carbons using 1H/13C NMR, comparing to published spectra of analogues (e.g., C8H12ClN3O2 hydrochloride ).
- Step 3: Verify functional groups via IR (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
Q. How can reaction scalability be achieved without compromising purity?
Pilot studies using microwave-assisted synthesis reduce reaction times for small batches. For scale-up, continuous-flow reactors maintain consistent temperature and mixing, minimizing side products. Post-synthesis, fractional distillation or preparative HPLC isolates high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
